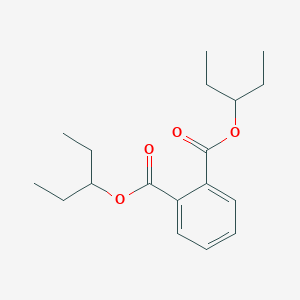

bis(3-Pentyl) Phthalate

Overview

Description

Phthalates like these are widely used as plasticizers, solvents, and additives in industrial applications, though their environmental and health impacts vary significantly based on alkyl chain structure and branching .

Preparation Methods

Industrial Synthesis of Dialkyl Phthalates: Foundational Principles

Dialkyl phthalates are universally synthesized via a two-step esterification process involving phthalic anhydride and excess alcohol. The reaction proceeds through monoesterification followed by diester formation, with water elimination driving the equilibrium toward product formation . For bis(3-pentyl) phthalate, this entails reacting phthalic anhydride with 3-pentanol under controlled conditions. The general reaction mechanism is as follows:

6\text{H}4(\text{CO})2\text{O} + 2\,\text{C}5\text{H}{11}\text{OH} \rightarrow \text{C}6\text{H}4(\text{COOC}5\text{H}{11})2 + \text{H}_2\text{O}

The first step yields the monoester intermediate, while the second step requires prolonged heating (typically 4–8 hours at 150–200°C) to achieve >95% conversion . Industrial-scale production often employs titanium(IV) butoxide or tin-based catalysts to accelerate diesterification, reducing reaction times by 30–40% compared to uncatalyzed systems .

Synthesis of this compound: Stepwise Methodology

Reagent Preparation and Stoichiometry

Phthalic anhydride and 3-pentanol must be combined in a molar ratio of 1:2.5 to ensure complete diesterification. Excess alcohol acts as both a reactant and a solvent, mitigating side reactions such as anhydride hydrolysis. Table 1 outlines standardized reagent quantities for laboratory-scale synthesis.

Table 1: Reagent Proportions for this compound Synthesis

| Component | Quantity (mol) | Mass (g) | Volume (mL) |

|---|---|---|---|

| Phthalic anhydride | 1.0 | 148.12 | - |

| 3-Pentanol | 2.5 | 255.35 | 287.4 |

| Titanium(IV) butoxide | 0.02 | 6.8 | 6.1 |

Catalyzed Esterification Protocol

-

Monoester Formation : Combine phthalic anhydride and 3-pentanol in a reflux apparatus. Heat to 120°C for 2 hours under nitrogen to form the monoester .

-

Diesterification : Add titanium(IV) butoxide (0.02 mol per mole of anhydride) and increase the temperature to 180°C. Reflux for 6 hours, with azeotropic removal of water using a Dean-Stark trap .

-

Neutralization and Washing : Cool the mixture to 50°C, then neutralize residual acid with 5% sodium bicarbonate. Extract the organic layer with diethyl ether and wash with brine.

-

Distillation : Remove excess 3-pentanol via vacuum distillation (40°C, 15 mmHg). Purify the crude product using fractional distillation (bp ≈ 300°C at reduced pressure) .

Optimization of Reaction Parameters

Catalyst Performance

Titanium-based catalysts outperform traditional sulfuric acid in minimizing side reactions (e.g., ether formation). As shown in Table 2, titanium(IV) butoxide achieves 98% diester yield, whereas sulfuric acid yields 85% with significant byproducts .

Table 2: Catalyst Efficiency in Phthalate Ester Synthesis

| Catalyst | Yield (%) | Byproducts (%) | Reaction Time (h) |

|---|---|---|---|

| Titanium(IV) butoxide | 98 | <2 | 6 |

| Sulfuric acid | 85 | 12 | 8 |

| Tin(II) octoate | 92 | 5 | 7 |

Temperature and Time Dependence

Elevating the reaction temperature from 150°C to 180°C reduces the diesterification time from 10 hours to 6 hours. However, temperatures exceeding 200°C risk alcohol dehydration, forming alkenes that complicate purification .

Analytical Validation and Purity Assessment

Post-synthesis analysis requires chromatographic separation to confirm the absence of monoesters and unreacted anhydride. Ultra-high-performance liquid chromatography (UHPLC) with a C30 stationary phase resolves this compound from structurally similar esters (Figure 1) . A mobile phase of acetonitrile/methanol/water (35:45:20 v/v) elutes the target compound at 22.3 minutes under UV detection at 228 nm .

Table 3: Chromatographic Parameters for this compound

| Parameter | Value |

|---|---|

| Retention time | 22.3 min |

| Column | Acclaim C30, 3 µm, 150 mm |

| Detection wavelength | 228 nm |

| LOD (UV) | 0.1 µg/mL |

Challenges in Branch-Alkyl Phthalate Synthesis

The branched 3-pentyl group introduces steric hindrance, slowing diesterification kinetics by 15–20% compared to linear pentyl analogs . Additionally, fractional distillation must carefully separate this compound from residual 3-pentanol (bp 119°C) and monoester intermediates (bp 240°C). Industrial-scale processes may employ wiped-film evaporators to enhance separation efficiency .

Chemical Reactions Analysis

Types of Reactions

Dipentan-3-yl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of benzene-1,2-dicarboxylic acid and pentan-3-ol.

Oxidation: The compound can be oxidized to form phthalic acid derivatives under strong oxidizing conditions.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: Benzene-1,2-dicarboxylic acid and pentan-3-ol.

Oxidation: Phthalic acid derivatives.

Substitution: Various substituted phthalate esters depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

BPP is characterized by its chemical structure, which includes two 3-pentyl groups attached to a phthalate backbone. This configuration influences its physical properties, such as solubility and volatility, making it suitable for specific applications.

Environmental Applications

Monitoring and Analysis of Phthalates in Water Bodies

BPP is often studied in the context of environmental monitoring due to its presence in surface waters. Research has shown that phthalates can leach into water systems from plastic materials, leading to contamination. For instance, a study analyzed the distribution of phthalate diesters in Lake Baikal, providing insights into their environmental behavior and degradation patterns .

Table 1: Distribution of Phthalate Diesters in Surface Waters

| Location | Concentration (µg/L) | Main Phthalates Detected |

|---|---|---|

| Lake Baikal | 0.5 - 2.0 | BPP, DEHP, DBP |

| River Thames | 0.2 - 1.5 | BPP, BBP |

| Great Lakes | 0.1 - 0.8 | BPP, DnBP |

Toxicological Studies

Health Impact Assessments

BPP has been included in toxicological assessments to evaluate its potential health impacts. Epidemiological studies suggest that exposure to certain phthalates may disrupt normal development and contribute to health issues such as asthma and other allergic conditions . BPP's structural similarity to other phthalates raises concerns about its endocrine-disrupting capabilities.

Case Study: Phthalate Exposure and Children's Health

A comprehensive review highlighted the relationship between early-life exposure to phthalates, including BPP, and adverse pediatric health outcomes. The findings indicated that exposure during critical developmental windows could lead to increased risks of allergic diseases and developmental delays .

Risk Assessment Frameworks

The regulatory landscape surrounding phthalates is evolving, with agencies like the European Chemicals Agency (ECHA) focusing on cumulative risk assessments for phthalate exposure. BPP's classification within this framework necessitates ongoing research to determine safe exposure levels and potential restrictions on its use in consumer products .

Mechanism of Action

The mechanism of action of dipentan-3-yl benzene-1,2-dicarboxylate involves its interaction with biological molecules, particularly enzymes and receptors. As a phthalate ester, it can disrupt endocrine functions by mimicking or inhibiting the action of natural hormones. This disruption can lead to various biological effects, including reproductive toxicity and developmental abnormalities .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent groups on the phthalate backbone influence properties such as volatility, solubility, and biodegradability. Below is a comparative analysis of bis(3-pentyl) phthalate analogs:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Applications |

|---|---|---|---|---|---|

| Bis(4-methylpentyl) phthalate | 146-50-9 | C₁₈H₂₆O₄ | 306.4 | Branched 4-methylpentyl groups | Plasticizers, research standards |

| Di-n-pentyl phthalate (DPP) | 131-18-0 | C₁₈H₂₆O₄ | 306.4 | Linear n-pentyl chains | Polymer additives |

| Bis(2-ethylhexyl) phthalate (DEHP) | 117-81-7 | C₂₄H₃₈O₄ | 390.56 | Branched 2-ethylhexyl groups | PVC plasticizers, cosmetics |

| Bis(6-methylheptyl) phthalate | 1330-91-2 | C₂₄H₃₈O₄ | 390.56 | Long-chain branched substituents | Specialty plastics |

Key Observations :

- Branching vs. Linearity : Branched phthalates (e.g., DEHP, bis(4-methylpentyl)) exhibit lower volatility and higher stability in polymers compared to linear analogs like DPP .

- Molecular Weight : Longer/bulkier substituents (e.g., DEHP) increase molecular weight, reducing migration from plastics but increasing environmental persistence .

Exposure and Toxicity

Studies on DEHP and related phthalates highlight critical differences in metabolic pathways and toxicity:

- DEHP Metabolites: Mono(2-ethylhexyl) phthalate (MEHP) is a primary metabolite linked to endocrine disruption and hepatotoxicity .

- Intervention Studies : Dietary interventions reduced DEHP metabolite levels (MEHP, MEHHP) by 53–56%, underscoring its pervasive exposure via food packaging .

Urinary Metabolite Levels (Pre-Intervention vs. NHANES Data) :

| Metabolite | Study Median (ng/mL) | NHANES 2007–2008 (ng/mL) |

|---|---|---|

| MEHP (DEHP) | 15.2 | 8.1 |

| MBUP (DBP/BBP) | 12.5 | 6.3 |

| MEP (DEP) | 85.0 | 120.0 |

Environmental and Analytical Considerations

- GC-MS Analysis : Bis(4-methylpentyl) phthalate isomers show distinct retention times (12.1–12.14 min) on Rtx-440 columns, aiding differentiation from DPP (12.93 min) and DEHP (variable) .

- Biodegradation : DEHP is recalcitrant in wastewater, with <30% removal in standard treatment processes, whereas shorter-chain phthalates like dimethyl phthalate degrade more readily .

Biological Activity

Bis(3-pentyl) phthalate (BPP) is a member of the phthalate family, which are widely used as plasticizers in various applications. Understanding the biological activity of BPP is crucial due to its potential environmental and health impacts. This article synthesizes current research on the biological effects, mechanisms of action, and ecological implications of BPP.

- Chemical Structure : BPP is an ester formed from phthalic acid and 3-pentanol.

- Molecular Formula : C₁₅H₂₄O₄

- Molecular Weight : 280.36 g/mol

Biological Activity Overview

BPP exhibits various biological activities, including endocrine disruption, cytotoxicity, and potential carcinogenic effects. These activities are often assessed through in vitro and in vivo studies.

Endocrine Disruption

Phthalates are known endocrine disruptors, affecting hormone signaling pathways. BPP has been shown to interact with estrogen receptors, leading to altered reproductive functions in animal models.

Cytotoxicity

Research indicates that BPP can induce cytotoxic effects in various cell lines. For example, studies have demonstrated that exposure to BPP results in significant cell death at higher concentrations due to oxidative stress and apoptosis pathways.

Case Studies

- Reproductive Toxicity : A study on the reproductive toxicity of phthalates found that exposure to similar compounds resulted in decreased sperm quality and altered hormonal profiles in male rats. Although specific data on BPP was not included, the findings suggest a potential risk for similar compounds .

- Liver Effects : A review highlighted that phthalates can cause liver hypertrophy and hyperplasia through activation of peroxisome proliferator-activated receptor alpha (PPARα). This mechanism may also apply to BPP, warranting further research into its hepatic effects .

In Vitro Studies

- Cell Viability Assays : In vitro assays using human liver cells demonstrated that BPP exposure led to a dose-dependent decrease in cell viability, indicating significant cytotoxicity at concentrations above 100 µM .

- Gene Expression Analysis : Transcriptomic analyses revealed that exposure to BPP alters expression levels of genes involved in apoptosis and oxidative stress response pathways .

Data Tables

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Reduced cell viability | |

| Endocrine disruption | Altered hormonal signaling | |

| Liver toxicity | Induced hypertrophy |

The biological activity of BPP is primarily mediated through:

- Hormonal Modulation : Interference with estrogen and androgen signaling pathways.

- Oxidative Stress : Induction of reactive oxygen species (ROS), leading to cellular damage.

- Apoptosis Pathways : Activation of caspase cascades resulting in programmed cell death.

Environmental Impact

BPP's widespread use as a plasticizer raises concerns about its persistence and bioaccumulation in aquatic environments. Studies have detected phthalates in marine mammals, indicating ecological risks associated with plastic pollution .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting bis(3-Pentyl) Phthalate in environmental matrices?

- Methodology : Liquid chromatography coupled with diode-array detection (LC-DAD) is suitable for quantification at concentrations ranging from 0.1–100 mg/L, with a detection limit of 0.18 mg/L (signal-to-noise ratio = 10) . For soil samples, ultrasonic extraction followed by HPLC (UE-HPLC) optimizes recovery rates for PAEs, including this compound, with detection limits in the low ppm range .

Q. How should researchers design studies to assess reproductive toxicity of this compound?

- Methodology : Follow systematic review protocols for phthalate toxicity, including (i) comprehensive literature searches across PubMed, Web of Science, and Toxline using synonyms and plural terms; (ii) evaluating study relevance based on endpoints like "Phthalate Syndrome" in animal models; and (iii) assessing dose-response relationships .

Q. What sample preparation techniques are effective for isolating this compound from complex matrices?

- Methodology : Ultrasonic extraction (UE) with acetone/hexane (1:1 v/v) for soil samples achieves >85% recovery . For liquid samples, solid-phase microextraction (SPME) paired with gas chromatography (GC) minimizes matrix interference .

Advanced Research Questions

Q. How can Analytical Quality by Design (AQbD) optimize this compound detection workflows?

- Methodology : Apply AQbD principles to HS-SPME-GC-MS workflows by (i) defining critical method parameters (e.g., extraction time, temperature); (ii) using multivariate analysis to model interactions; and (iii) validating robustness via risk-based testing .

Q. What strategies address conflicting data in this compound toxicity studies?

- Methodology : Use weight-of-evidence criteria: (i) prioritize studies with controlled confounders and replication; (ii) assess biological plausibility (e.g., mechanisms like oxidative stress or endocrine disruption); and (iii) evaluate relevance of animal models to human physiology .

Q. How can ultra-trace detection limits (<1 fM) be achieved for this compound in food products?

- Methodology : Employ surface-enhanced Raman spectroscopy (SERS) with gyroid-structured Au substrates, which provide 3D-distributed hotspots for amplifying signals. Calibration curves using spiked matrices (e.g., beverages) validate sensitivity .

Q. What challenges arise in cumulative risk assessment of this compound with co-occurring phthalates?

- Methodology : (i) Quantify exposure biomarkers (e.g., urinary metabolites) via LC-MS/MS; (ii) model additive/synergistic effects using benchmark dose (BMD) approaches; and (iii) address data gaps in pharmacokinetic interactions .

Q. How can chromatographic resolution of this compound isomers be improved?

- Methodology : Optimize GC column selection (e.g., Rtx-440 for polar phthalates) and temperature programming. For example, separate bis(4-methyl-2-pentyl) phthalate isomers using a 30 m × 0.25 mm ID column with 0.25 µm film thickness .

Q. Methodological Considerations Table

Properties

IUPAC Name |

dipentan-3-yl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-5-13(6-2)21-17(19)15-11-9-10-12-16(15)18(20)22-14(7-3)8-4/h9-14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPROBPRIENGOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC(=O)C1=CC=CC=C1C(=O)OC(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.